6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one
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Overview
Description
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is a synthetic compound with a molecular formula of C15H29N3O2 and a molecular weight of 283.41 Da . This compound is known for its role as a selective protease-activated receptor 2 (PAR2) antagonist, making it significant in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one typically involves the reaction of 1-(3-methylbutyl)piperazine with 6-aminohexan-1-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is primarily used in scientific research due to its role as a selective PAR2 antagonist. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory treatments.
Industry: Utilized in the development of new chemical entities for various applications.
Mechanism of Action
The compound exerts its effects by selectively antagonizing the protease-activated receptor 2 (PAR2). This receptor is involved in various physiological processes, including inflammation and pain signaling. By blocking PAR2, the compound can modulate these pathways, leading to potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with different functional groups.
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate: A similar compound used in organic synthesis.
Uniqueness
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is unique due to its specific structure and selective antagonism of PAR2. This makes it particularly valuable in research focused on inflammation and pain modulation .
Properties
IUPAC Name |
6-amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-14(2)7-9-17-10-12-18(13-11-17)15(19)6-4-3-5-8-16/h14H,3-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEFWZTWIWVHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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